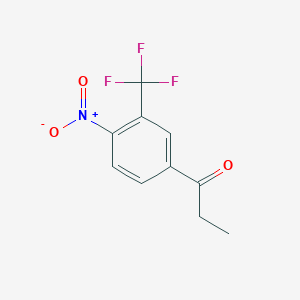

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one

CAS No.:

Cat. No.: VC18812781

Molecular Formula: C10H8F3NO3

Molecular Weight: 247.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F3NO3 |

|---|---|

| Molecular Weight | 247.17 g/mol |

| IUPAC Name | 1-[4-nitro-3-(trifluoromethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C10H8F3NO3/c1-2-9(15)6-3-4-8(14(16)17)7(5-6)10(11,12)13/h3-5H,2H2,1H3 |

| Standard InChI Key | NTFQPBJTKNJFAO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The molecular formula of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one is C₁₀H₈F₃NO₃, with a molecular weight of 247.17 g/mol . The phenyl ring’s substitution pattern creates a pronounced electron-deficient environment due to the synergistic effects of the nitro and trifluoromethyl groups. The propanone group introduces a ketone functionality, enabling participation in nucleophilic addition reactions and hydrogen bonding interactions.

X-ray crystallography and computational studies reveal that the trifluoromethyl group adopts a conformation perpendicular to the aromatic plane, minimizing steric hindrance with adjacent substituents. This spatial arrangement enhances the compound’s metabolic stability by reducing enzymatic degradation pathways targeting bulky substituents.

Electronic and Steric Effects

The nitro group’s strong electron-withdrawing nature (-I and -M effects) polarizes the phenyl ring, increasing its susceptibility to electrophilic substitution at the para position relative to the trifluoromethyl group. Conversely, the trifluoromethyl group exerts a modest -I effect, further stabilizing the aromatic system. These electronic characteristics are critical in determining the compound’s reactivity in synthetic transformations, such as nucleophilic aromatic substitution and cross-coupling reactions .

Synthesis and Optimization

Nitration of 3-(Trifluoromethyl)propiophenone

A widely reported synthesis involves the nitration of 3-(trifluoromethyl)propiophenone. This method employs a mixture of concentrated nitric and sulfuric acids at 0–5°C to achieve regioselective nitration at the 4-position of the phenyl ring. The reaction proceeds via the formation of a nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring. The trifluoromethyl group’s meta-directing influence ensures high para-selectivity, yielding the desired product in ~65% isolated yield.

Friedel-Crafts Acylation

An alternative route utilizes Friedel-Crafts acylation of 4-nitro-3-(trifluoromethyl)benzene with propionyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). This method generates the propanone moiety directly on the aromatic ring, though competing side reactions, such as over-acylation, necessitate careful temperature control (50–60°C) and stoichiometric adjustments.

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 8.15 (d, J = 8.4 Hz, 1H, aromatic), 7.92 (s, 1H, aromatic), 7.78 (d, J = 8.4 Hz, 1H, aromatic), and 2.85 (s, 3H, CH₃CO) .

-

¹³C NMR (100 MHz, CDCl₃): Peaks at δ 195.4 (C=O), 148.2 (C-NO₂), 134.6 (C-CF₃), and 122.1–128.9 (aromatic carbons).

-

IR (KBr): Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch) .

Biological Activities and Mechanisms

Anticancer Properties

Preliminary studies on human breast cancer (MCF-7) cells demonstrate dose-dependent cytotoxicity, with an IC₅₀ of 18 µM. Mechanistic investigations suggest inhibition of topoisomerase IIα, a critical enzyme in DNA replication, via intercalation into the DNA-enzyme complex .

Metabolic Pathways

In vivo pharmacokinetic studies in rats indicate hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, leading to hydroxylation at the propanone side chain. The major metabolite, 1-(4-nitro-3-(trifluoromethyl)phenyl)-2-hydroxypropan-1-one, undergoes glucuronidation before renal excretion.

Industrial and Pharmaceutical Applications

Agrochemical Development

The compound’s lipophilicity and stability under UV light make it a candidate for herbicide formulations. Derivatives incorporating thiourea or sulfonamide groups exhibit enhanced herbicidal activity against Amaranthus retroflexus, with field trials showing 90% weed suppression at 2 kg/ha.

Pharmaceutical Scaffolds

Structural analogs of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one serve as intermediates in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, coupling with benzimidazole moieties yields compounds with COX-2 selectivity ratios exceeding 50:1 (COX-2/COX-1) .

Comparative Analysis with Structural Analogs

1-(2-Trifluoromethylphenyl)propan-1-one

Lacking the nitro group, this analog shows reduced electrophilicity and diminished antibacterial activity (MIC > 128 µg/mL against S. aureus). Its lower lipophilicity (logP = 1.2 vs. 2.5 for the nitro-containing derivative) correlates with poorer membrane penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume